molecular formula C21H26N2O3 B12694144 Benzenepropanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis- CAS No. 138404-87-2

Benzenepropanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-

Cat. No.: B12694144
CAS No.: 138404-87-2
M. Wt: 354.4 g/mol
InChI Key: SDZYPJCYCAREFM-UHFFFAOYSA-N
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Description

Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a chemical compound with the molecular formula C18H22N2O3. It is known for its unique structure, which includes a benzene ring and a propanamide group connected by a 2-hydroxy-1,3-propanediyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of benzenepropanamide with a 2-hydroxy-1,3-propanediyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- include:

Uniqueness

What sets Benzenepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- apart from similar compounds is its unique structure, which includes a 2-hydroxy-1,3-propanediyl bridge. This structural feature may confer specific chemical and biological properties that make it particularly useful in certain applications .

Properties

CAS No.

138404-87-2

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-hydroxy-3-(3-phenylpropanoylamino)propyl]-3-phenylpropanamide

InChI

InChI=1S/C21H26N2O3/c24-19(15-22-20(25)13-11-17-7-3-1-4-8-17)16-23-21(26)14-12-18-9-5-2-6-10-18/h1-10,19,24H,11-16H2,(H,22,25)(H,23,26)

InChI Key

SDZYPJCYCAREFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(CNC(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

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